molecular formula C17H14BrN3OS2 B3012604 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392302-67-9

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No. B3012604
CAS RN: 392302-67-9
M. Wt: 420.34
InChI Key: RZRDXLUEZFBMJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine”, was prepared by a multi-step reaction and characterized by 1H NMR, MS, and elemental analyses . The synthesis process typically involves the reaction of the appropriate precursors in the presence of a catalyst or under specific conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray structure determination . The crystal structure exhibits intermolecular π–π stacking . The crystal structure of a related compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, was found to be monoclinic with space group Pc (no. 7) .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these types of compounds can vary widely depending on their specific structure. For instance, the compound “3,5-BIS ((4-BROMOBENZYL)THIO)-1,2,4-THIADIAZOLE” has a CAS Number of 332110-09-5 and a linear formula of C16H12Br2N2S3 .

Scientific Research Applications

Antifungal Activity

The title compound has been investigated for its antifungal properties. It crystallizes in a triclinic space group and exhibits moderate antifungal activity . Further studies could explore its efficacy against specific fungal strains and potential mechanisms of action.

Herbicidal Potential

1,2,4-triazole compounds, such as the one , have been associated with herbicidal activity. Investigating its effects on plant growth and weed control could reveal its potential as a herbicide .

Antiviral Research

Given the importance of antiviral agents, exploring the antiviral activity of this compound is worthwhile. Researchers could assess its effectiveness against specific viruses and evaluate its safety profile .

Antimicrobial Applications

The 1,2,4-triazole scaffold often exhibits antimicrobial properties. Investigating the compound’s impact on bacteria, fungi, and other microorganisms could provide valuable insights for drug development .

Anticancer Studies

Compounds containing the 1,2,4-triazole nucleus have shown promise as anticancer agents. Researchers could explore the cytotoxic effects of this compound on cancer cell lines and investigate potential mechanisms of action .

Anticonvulsant Potential

Considering the importance of anticonvulsant drugs, evaluating this compound’s ability to modulate neuronal activity and prevent seizures could be a valuable avenue of research .

Safety and Hazards

The safety and hazards associated with these types of compounds can vary widely depending on their specific structure and use. For instance, a related compound, “4-Bromobenzyl alcohol”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for research on these types of compounds could include further studies to better understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore potential applications for these compounds .

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-thiadiazole nucleus are known to disrupt processes related to dna replication . This suggests that the compound may interact with DNA or associated proteins, disrupting the normal function of cells.

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, it’s plausible that the compound interferes with DNA replication, leading to cell death or inhibition of cell proliferation.

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRDXLUEZFBMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

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